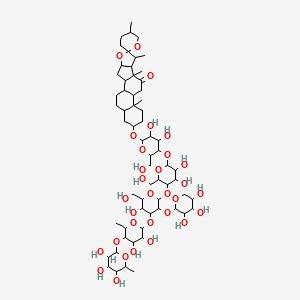
Agavasaponin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agavoside E is a biochemical.
科学的研究の応用
Anti-Inflammatory Properties
Agavasaponin E has demonstrated significant anti-inflammatory effects in various studies. Research indicates that extracts from Agave americana, which contains this compound, exhibit substantial inhibition of edema in animal models. For instance, a study using the carrageenan-induced edema model showed that an aqueous extract of A. americana significantly reduced paw swelling at concentrations of 100 mg/kg and higher . The compound's efficacy is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide .
Table 1: Anti-Inflammatory Effects of this compound
| Study Reference | Agave Species | Test Model | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|---|---|
| A. americana | Carrageenan-induced edema | 100 | 50% | |
| A. angustifolia | TPA-induced edema | 6 | 85.6% | |
| A. tequilana | TPA-induced edema | 6 | 68% |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that extracts from Agave species can inhibit the growth of bacteria and fungi, making them potential candidates for developing natural antimicrobial agents. For instance, saponins from A. americana and A. angustifolia have been reported to possess antifungal and antibacterial activities, which could be harnessed for therapeutic applications in treating infections .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Research involving purified fractions of saponins from A. salmiana demonstrated cytotoxic effects against lung cancer cell lines . Additionally, various saponins, including this compound, have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Studies Involving this compound
| Study Reference | Agave Species | Cancer Type | Effect Observed |
|---|---|---|---|
| A. salmiana | Lung Cancer | Cytotoxic effects | |
| Various | Multiple Cancers | Apoptosis induction |
Other Therapeutic Applications
Beyond its anti-inflammatory and anticancer properties, this compound has been explored for various other health benefits:
- Antioxidant Activity : The compound exhibits antioxidant properties that help combat oxidative stress and related diseases .
- Gastroprotective Effects : Studies indicate that saponins may protect against gastric ulcers by enhancing mucosal defense mechanisms .
- Nutritional Applications : As a component of agave inulin, this compound may contribute to gut health by acting as a prebiotic, promoting beneficial gut microbiota .
化学反応の分析
Analytical Techniques for Saponin Characterization
UPLC-QTOF/MS combined with HMBC NMR and HMAI (Hybrid Molecular Analysis of Interactions) is the primary workflow for dereplication and structural elucidation of Agave saponins .
Key Steps in Analysis
-
UPLC-MS
-
Negative mode detection identifies molecular ions ([M + HCOO]⁻) and fragments corresponding to sugar losses (hexose units, 162 Da) .
-
Fragmentation patterns reveal sugar chain lengths and aglycone oxygenation (e.g., carbonyl groups at C-12 enhance phytotoxicity) .
-
Retention times correlate with saponin types: bidesmosic saponins (two sugar chains) elute earlier (≤1.40 min) .
-
-
NMR Spectroscopy
-
Structural Features Influencing Activity
Representative Saponins from Agave Species
While Agavasaponin E is not directly cited, analogous compounds exhibit these structural motifs:
Hecogenin-Based Saponins
-
Aglycone : (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin).
-
Sugar chains : Typically β-galactopyranoside linked to C-3, with additional hexose units .
-
Key reaction : Glycosidic bond cleavage under acidic conditions (e.g., methanol extraction) may generate methoxylated derivatives .
Furostanic Saponins
-
Aglycone : Paniculogenin or derivatives with C-18 methoxylation.
-
Sugar chains : Co-eluting furostanic saponins show hexose losses in MS .
-
Reaction : Oxidation and unsaturation (e.g., C-9/C-11 double bonds) modify aglycone functionality .
Table 1: Key UPLC-MS Fragmentation Data
| Saponin Type | Molecular Ion (m/z) | Fragmentation Pattern |
|---|---|---|
| Hecogenin-based | [M + HCOO]⁻ | Loss of hexose units → [Aglycone−H + 162]⁻ |
| Furostanic | [M + HCOO]⁻ | Bidesmosic: [M−H + 162×2]⁻ |
Table 2: NMR Correlations for Aglycone Identification
| Feature | ¹H NMR (δ ppm) | ¹³C Correlations (ppm) | Structural Implication |
|---|---|---|---|
| C-27 methyl (spirostane) | ~1.05 | 28.2, 75.1 | S-configuration at C-25 |
| C-19 methyl (spirostane) | ~0.57–0.88 | <60 | Oxygenated positions (C-3/C-6) |
| Carbonyl group (C-12) | — | ~212.8 | Ketone functionality |
Research Findings on Bioactivity
特性
CAS番号 |
58546-19-3 |
|---|---|
分子式 |
C62H100O31 |
分子量 |
1341.4 g/mol |
IUPAC名 |
16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C62H100O31/c1-21-9-12-62(81-19-21)22(2)36-31(93-62)14-29-27-8-7-25-13-26(10-11-60(25,5)28(27)15-35(67)61(29,36)6)84-57-47(78)42(73)50(33(17-64)86-57)89-58-48(79)43(74)51(34(18-65)87-58)90-59-53(92-54-44(75)38(69)30(66)20-80-54)52(39(70)32(16-63)85-59)91-56-46(77)41(72)49(24(4)83-56)88-55-45(76)40(71)37(68)23(3)82-55/h21-34,36-59,63-66,68-79H,7-20H2,1-6H3 |
InChIキー |
LFLNXTMOXMFOAL-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |
異性体SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)O[C@]11CCC(CO1)C |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |
外観 |
Solid powder |
melting_point |
304-308°C |
Key on ui other cas no. |
75216-33-0 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Agavoside E; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















